2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
Description
Properties
CAS No. |
763108-68-5 |
|---|---|
Molecular Formula |
C18H17Cl2N5OS |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5OS/c1-10-4-3-5-11(2)16(10)22-15(26)9-27-18-24-23-17(25(18)21)13-7-6-12(19)8-14(13)20/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChI Key |
YHDAMUFCUAFTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. The presence of the dichlorophenyl group enhances the efficacy against various pathogens. In vitro studies have shown that derivatives of this compound can effectively inhibit bacterial growth, making it a candidate for antibiotic development .
- Antifungal Properties
- Anti-inflammatory Effects
Agricultural Applications
- Fungicides
- Plant Growth Regulators
Case Study 1: Antimicrobial Efficacy
A study conducted by Abdel-Wahab et al. (2023) investigated the antimicrobial effects of triazole derivatives similar to this compound. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Case Study 2: Antifungal Activity
In another study focusing on antifungal applications, researchers evaluated the efficacy of triazole derivatives against Candida albicans. The findings demonstrated that compounds with similar structural motifs to 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide showed promising results in reducing fungal load in vitro .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs featuring variations in the triazole and acetamide substituents, emphasizing structural, electronic, and activity differences.
Substituent Effects on the Triazole Ring
2.1.1. Furan-2-yl vs. 2,4-Dichlorophenyl (Position 5)
- Compound A: 2-{[4-Amino-5-(2-Furyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,6-Dimethylphenyl)Acetamide Key Differences:
- The 2-furyl group introduces a heteroaromatic ring with lower electron-withdrawing capacity compared to 2,4-dichlorophenyl.
- Enhanced solubility due to furan’s polarity but reduced metabolic stability.
2.1.2. 2-Chlorophenyl vs. 2,4-Dichlorophenyl (Position 5)
- Compound B: 2-{[4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,6-Dichlorophenyl)Acetamide Key Differences:
- The 2-chlorophenyl group reduces steric hindrance compared to 2,4-dichlorophenyl.
- Lower molecular weight (428.7 g/mol) but similar Cl content. Activity: Not explicitly reported, but dichlorophenyl analogs generally show higher receptor binding affinity due to increased lipophilicity and electron-withdrawing effects .
Substituent Effects on the Acetamide Moiety
2.2.1. 2,6-Dimethylphenyl vs. 2,6-Dichlorophenyl
- Compound C : 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,6-Dichlorophenyl)Acetamide
- Key Differences :
- The 2,6-dichlorophenyl group increases electronegativity and lipophilicity compared to 2,6-dimethylphenyl.
- Potential for higher cytotoxicity due to Cl substituents. Molecular Weight: ~476.9 g/mol vs. 428.7 g/mol for the target compound .
2.2.2. 5-Chloro-2-Methylphenyl vs. 2,6-Dimethylphenyl
- Compound D: 2-{[4-Amino-5-(3-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(5-Chloro-2-Methylphenyl)Acetamide Key Differences:
- The 5-chloro-2-methylphenyl group introduces a mixed electronic profile (Cl electron-withdrawing, CH3 electron-donating).
- Molecular weight: ~414.9 g/mol, lower than the target compound .
Structural and Pharmacological Comparison Table
Key Findings and Implications
Substituent Position Matters :
- Electron-withdrawing groups (e.g., Cl) on the triazole ring enhance binding affinity but may reduce solubility.
- Methyl groups on the acetamide moiety improve metabolic stability compared to dichlorophenyl analogs .
Activity Trends: Furan derivatives (e.g., Compound A) exhibit notable anti-inflammatory activity, suggesting heteroaromatic groups may optimize efficacy in specific therapeutic contexts . Dichlorophenyl-substituted analogs (e.g., Target, Compound B) are predicted to have higher potency due to increased lipophilicity .
Synthetic Considerations :
- Bromoacetamide intermediates (e.g., in Compound C’s synthesis) are common for thioether bond formation, as seen in and .
Biological Activity
The compound 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H18Cl2N4OS
- Molecular Weight : 421.34 g/mol
- CAS Number : [Not specified in search results]
Antifungal Activity
The triazole scaffold is well-known for its antifungal properties. Compounds containing the triazole moiety have been shown to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies indicate that derivatives similar to our compound exhibit potent antifungal activity against various strains such as Candida albicans and Aspergillus species. For instance, related triazole compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.27 μmol/mL against several fungal strains .
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been extensively studied. Research has shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, one study reported MIC values as low as 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial efficacy . The presence of the thioether linkage in our compound may enhance its interaction with bacterial enzymes.
Anticancer Potential
Emerging research highlights the anticancer potential of triazole derivatives. Screening studies have identified certain compounds that exhibit cytotoxic effects on cancer cell lines. For example, one investigation revealed that triazole-containing compounds could induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation and survival .
The biological activities of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for enzymes critical to fungal and bacterial growth.
- Disruption of Cell Membrane Integrity : By interfering with ergosterol synthesis in fungi or disrupting bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells through modulation of apoptotic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- Study on Antifungal Activity : A series of sulfonamide-triazole derivatives were synthesized and evaluated for their antifungal activity against Candida species. The most active compounds showed MIC values ≤ 25 µg/mL compared to fluconazole .
- Antibacterial Screening : Research demonstrated that specific triazole derivatives exhibited significant antibacterial properties against drug-resistant strains, showcasing their potential as novel therapeutic agents .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity | MIC Values |
|---|---|---|---|
| Triazole A | Contains dichlorophenyl | Antifungal | 0.01–0.27 μmol/mL |
| Triazole B | Thioether linkage | Antibacterial | 0.125–8 μg/mL |
| Triazole C | Sulfonamide moiety | Anticancer | Varies by cell line |
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structural integrity of the triazole and acetamide moieties, particularly the chemical shifts of NH protons (~δ 8-10 ppm) and aromatic protons from the dichlorophenyl group. High Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase (70:30 v/v) .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : Reaction conditions must be tightly controlled:
- Temperature : Maintain 60–80°C during the sulfanyl-acetamide coupling step to avoid side reactions.
- Solvent : Use anhydrous dimethylformamide (DMF) to enhance solubility of intermediates.
- Catalyst : Add 1 mol% of DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Avoids degradation |
| Solvent Polarity | High (DMF) | Enhances solubility |
| Catalyst Loading | 1 mol% DMAP | Reduces reaction time |
Q. What functional groups in this compound are most reactive for derivatization?
- Methodological Answer : The sulfanyl (-S-) group and the amino (-NH2) group on the triazole ring are primary sites for modification. For example, alkylation of the sulfanyl group with iodomethane under basic conditions (K2CO3, DMF) yields methylthio derivatives, while the amino group can undergo Schiff base formation with aldehydes .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic properties, such as HOMO-LUMO gaps, to predict reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) identifies potential binding modes. Validate predictions with in vitro enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?
- Methodological Answer :
- Strain-Specific Testing : Use standardized microbial strains (e.g., S. aureus ATCC 25923) and clinical isolates to assess variability.
- Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) assays across a gradient (0.1–100 µg/mL) to identify threshold effects.
- Synergistic Studies : Combine with β-lactam antibiotics to evaluate potentiation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
